
Óxido de bis(3,5-dimetilfenil)fosfina
Descripción general
Descripción
Bis(3,5-dimethylphenyl)phosphine oxide, also known as BDPPO, is a synthetic organophosphorus compound with a wide range of applications in the fields of chemistry and biology. It is a colorless, odorless, crystalline solid that can be used as a ligand in various catalytic transformations, as a reagent in organic synthesis, and as a fluorescent probe in biological systems. The compound is also known to be an effective insecticide, and is used to control insect pests in agricultural settings.
Aplicaciones Científicas De Investigación
Hidrogenación de transferencia asimétrica de cetonas
El óxido de bis(3,5-dimetilfenil)fosfina se utiliza para preparar complejos quirales de diimina difosfina de hierro(II). Estos complejos sirven como catalizadores para la hidrogenación de transferencia asimétrica de cetonas . Este proceso es crucial para la producción de alcoholes quirales, que son valiosos en la síntesis de productos farmacéuticos y químicos finos.
Hidrogenación de N-aril-iminas
El compuesto también se puede usar para crear un complejo con iridio y un ligando bidentado de fosfito-fosfina bifenolico. Este complejo actúa como un catalizador asimétrico para la hidrogenación de N-aril-iminas , que es un paso importante en la producción de varios derivados de amina utilizados en la síntesis química.
Síntesis de fosfinas quirales
Otra aplicación involucra la síntesis de fosfinas quirales con excelente estereoselectividad. Esto se logra a través de una reacción de adición 1,4 con aldehídos α,β-insaturados usando un catalizador de paladio . Las fosfinas quirales son ligandos esenciales en la catálisis asimétrica.
Reacción de acoplamiento cruzado de Buchwald-Hartwig
Este óxido de fosfina es adecuado para la reacción de acoplamiento cruzado de Buchwald-Hartwig . Esta reacción forma enlaces carbono-nitrógeno y se utiliza ampliamente en la síntesis de compuestos orgánicos complejos, incluidos productos farmacéuticos y agroquímicos.
Reacción de Heck
La reacción de Heck, que forma enlaces carbono-carbono entre haluros de arilo y alquenos, también utiliza óxido de bis(3,5-dimetilfenil)fosfina como ligando . Esta reacción es fundamental en la síntesis de muchas moléculas orgánicas, particularmente en la industria farmacéutica.
Acoplamiento de Hiyama
El óxido de bis(3,5-dimetilfenil)fosfina está involucrado en la reacción de acoplamiento de Hiyama . Esta reacción acopla cloruros de arilo con aril-silanos para formar compuestos biarilicos, que son importantes en el desarrollo de la electrónica orgánica y la ciencia de los materiales.
Acoplamiento de Negishi
El compuesto se usa en el acoplamiento de Negishi, que es otro método para formar enlaces carbono-carbono, específicamente entre haluros de alquilo o arilo y compuestos de organozinc . Esta reacción es muy valorada por su capacidad para construir arquitecturas moleculares complejas.
Acoplamiento de Suzuki-Miyaura
Finalmente, el óxido de bis(3,5-dimetilfenil)fosfina sirve como ligando en el acoplamiento de Suzuki-Miyaura . Esta reacción es uno de los métodos más utilizados para formar enlaces carbono-carbono, particularmente en la síntesis de poliolefinas y otros polímeros.
Mecanismo De Acción
Target of Action
Bis(3,5-dimethylphenyl)phosphine oxide is a chemical compound that primarily targets the formation of phosphinothioates from sulfinic acid derivatives and phosphine oxides . The compound’s role is to facilitate the synthesis of these phosphinothioates, which are often found in pharmacologically active chemicals, organophosphorus insecticides, and natural products .
Mode of Action
The compound interacts with its targets through a bromide ion accelerated reductive-coupling process . This process allows the synthesis of phosphinothioates from sulfinic acid derivatives and phosphine oxides . The reaction can be carried out in an open flask at room temperature and in an aqueous medium .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of phosphinothioates. The compound’s action results in the formation of S–P (O) bonds, which are structurally contained in many pharmacologically active compounds . The downstream effects include the production of a variety of compounds that have vast applications in different fields .
Pharmacokinetics
The compound is known to be solid at room temperature , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the synthesis of phosphinothioates. These phosphinothioates are used in the production of various pharmacologically active chemicals, organophosphorus insecticides, and natural products .
Action Environment
The action of Bis(3,5-dimethylphenyl)phosphine oxide is influenced by environmental factors such as temperature and medium. The reaction it facilitates can be carried out at room temperature and in an aqueous medium . This suggests that the compound’s action, efficacy, and stability are robust across a range of environmental conditions.
Propiedades
IUPAC Name |
bis(3,5-dimethylphenyl)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18OP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXRTXPFJNGAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475953 | |
| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187344-92-9 | |
| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,5-dimethylphenyl)phosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


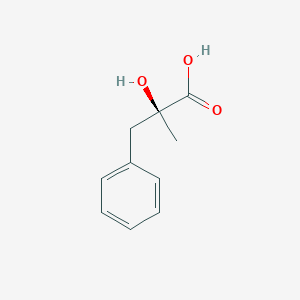
![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)
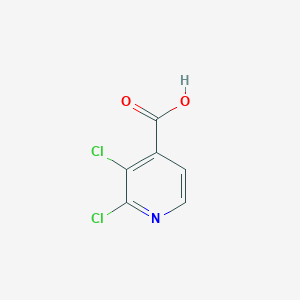
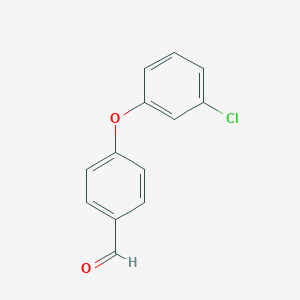

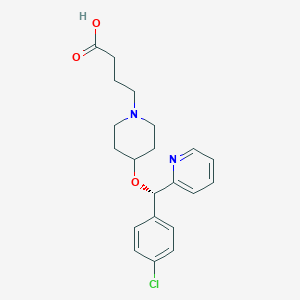
![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)

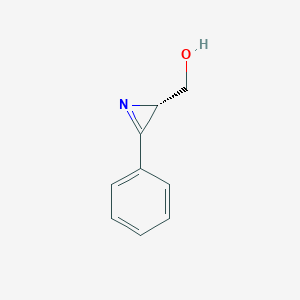

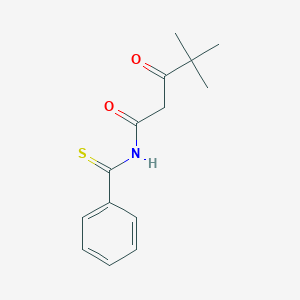


![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
